Mcl-1 inhibitor 17
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Overview
Description
Mcl-1 inhibitor 17 is a compound designed to inhibit the activity of the myeloid cell leukemia 1 (Mcl-1) protein. Mcl-1 is an anti-apoptotic protein belonging to the Bcl-2 family, which plays a crucial role in cell survival by preventing apoptosis. Overexpression of Mcl-1 is often observed in various cancers, making it a significant target for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mcl-1 inhibitor 17 involves multiple steps, including the use of DNA-encoded chemical library synthesis and screening to generate macrocyclic hits that serve as Mcl-1 inhibitors. The process involves conformational analysis, structure-based design, and a robust synthetic platform allowing rapid analoging . Specific reaction conditions and reagents used in the synthesis include cyclohexanecarbonylchloride and 2-carboxylic acid .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the preparation method for in vivo formula involves dissolving the compound in a mixture of DMSO, PEG300, Tween 80, and ddH2O .
Chemical Reactions Analysis
Types of Reactions: Mcl-1 inhibitor 17 undergoes various chemical reactions, including substitution and complex formation. The compound is designed to block protein-protein interactions, which generally requires a lengthy optimization process of large, complex molecules .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include cyclohexanecarbonylchloride and 2-carboxylic acid . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the stability and efficacy of the compound.
Major Products Formed: The major products formed from the reactions involving this compound are macrocyclic compounds that exhibit high potency and selectivity towards the Mcl-1 protein .
Scientific Research Applications
Mcl-1 inhibitor 17 has significant applications in scientific research, particularly in the fields of cancer biology and therapy. The compound is used to study the role of Mcl-1 in cancer cell survival and apoptosis. It has shown promise in preclinical studies and is being evaluated in clinical trials for its potential to treat various cancers . Additionally, this compound is used in research to understand the molecular mechanisms of apoptosis and to develop new therapeutic strategies targeting the Bcl-2 family of proteins .
Mechanism of Action
Mcl-1 inhibitor 17 exerts its effects by selectively binding to the Mcl-1 protein, thereby freeing pro-apoptotic proteins such as BAX and BAK. This binding initiates apoptosis by disrupting the protein-protein interactions that prevent cell death . The compound mimics the role of BH3-only proteins, which are natural regulators of apoptosis, and inhibits the pro-survival function of Mcl-1 .
Comparison with Similar Compounds
Mcl-1 inhibitor 17 is unique in its high potency and selectivity towards the Mcl-1 protein. Similar compounds include other Mcl-1 inhibitors such as AMG 176, which also targets the Mcl-1 protein but may differ in terms of selectivity and binding affinity . Other Bcl-2 family inhibitors, such as venetoclax, target different proteins within the family and have distinct mechanisms of action .
List of Similar Compounds:- AMG 176
- Venetoclax
- Omacetaxine
- Acylsulfonamide derivatives
This compound stands out due to its specific design and optimization for targeting the Mcl-1 protein, making it a valuable tool in cancer research and therapy.
Properties
Molecular Formula |
C27H25FN4O2 |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-[1-(4-methoxyanilino)isoquinolin-4-yl]methanone |
InChI |
InChI=1S/C27H25FN4O2/c1-34-22-12-8-20(9-13-22)30-26-24-5-3-2-4-23(24)25(18-29-26)27(33)32-16-14-31(15-17-32)21-10-6-19(28)7-11-21/h2-13,18H,14-17H2,1H3,(H,29,30) |
InChI Key |
JEGDKRQQLMZELX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC=C(C3=CC=CC=C32)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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